Atorvastatin EP impurity H-d5
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Overview
Description
Atorvastatin EP impurity H-d5 is a deuterium-labeled derivative of Atorvastatin EP impurity H. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to study its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research to trace and quantify drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin EP impurity H-d5 involves the incorporation of deuterium into the Atorvastatin EP impurity H molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium. The production process is optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin EP impurity H-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield deuterated alcohols .
Scientific Research Applications
Atorvastatin EP impurity H-d5 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: The compound helps in understanding the biological pathways and interactions of atorvastatin.
Medicine: It aids in the development of new drugs by providing insights into the metabolic fate of atorvastatin.
Industry: The compound is used in quality control and regulatory compliance for pharmaceutical products
Mechanism of Action
The mechanism of action of Atorvastatin EP impurity H-d5 involves its role as a tracer in metabolic studies. By incorporating deuterium, researchers can track the compound’s distribution, metabolism, and excretion in biological systems. This helps in identifying the molecular targets and pathways involved in the metabolism of atorvastatin .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin EP impurity H: The non-deuterated version of the compound.
Atorvastatin lactone: Another impurity of atorvastatin with a lactone structure.
Atorvastatin methyl ester: A methyl ester derivative of atorvastatin
Uniqueness
Atorvastatin EP impurity H-d5 is unique due to the incorporation of deuterium, which provides distinct advantages in metabolic studies. The presence of deuterium allows for precise tracking and quantification, making it a valuable tool in pharmacokinetic research .
Properties
Molecular Formula |
C33H33FN2O4 |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D |
InChI Key |
OUCSEDFVYPBLLF-DOCGTMCISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H]4C[C@@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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